1-(2-Chloro-6-fluorophenyl)heptan-1-one
Overview
Description
1-(2-Chloro-6-fluorophenyl)heptan-1-one is a synthetic compound with the molecular formula C13H16ClFO and a molecular weight of 242.72 g/mol. This compound is known for its applications in various scientific experiments and research.
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)heptan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzene and heptanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and reagents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)heptan-1-one has several scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and synthesis processes to study reaction mechanisms and develop new compounds.
Biology: In biological research, the compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties and its role in drug development.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)heptan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorophenyl)hexan-1-one: This compound has a similar structure but with a shorter carbon chain.
1-(2-Chloro-6-fluorophenyl)octan-1-one: This compound has a longer carbon chain compared to this compound.
1-(2-Chloro-6-fluorophenyl)pentan-1-one: This compound has an even shorter carbon chain and different chemical properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)heptan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c1-2-3-4-5-9-12(16)13-10(14)7-6-8-11(13)15/h6-8H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMJIVNBJYICD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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